molecular formula C16H12Cl2N4OS B3475426 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone

Cat. No.: B3475426
M. Wt: 379.3 g/mol
InChI Key: KTMQCOGKZKIALG-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Attachment of the Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives or phenyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring and phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
  • 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-difluorophenyl)ethanone
  • 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dibromophenyl)ethanone

Uniqueness

The uniqueness of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4OS/c17-11-6-7-12(13(18)8-11)14(23)9-24-16-21-20-15(22(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMQCOGKZKIALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 4
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 6
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone

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